N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide (CAS 1021120-05-7) is a synthetic, small-molecule pyridazine derivative characterized by a thioether-linked morpholinoethyl side chain and a benzamide terminus. It belongs to a broader class of 3,6-disubstituted pyridazines that have been explored historically for platelet aggregation inhibition and, more recently, as modular building blocks for medicinal chemistry.

Molecular Formula C17H20N4O2S
Molecular Weight 344.43
CAS No. 1021120-05-7
Cat. No. B2672355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide
CAS1021120-05-7
Molecular FormulaC17H20N4O2S
Molecular Weight344.43
Structural Identifiers
SMILESC1COCCN1CCSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H20N4O2S/c22-17(14-4-2-1-3-5-14)18-15-6-7-16(20-19-15)24-13-10-21-8-11-23-12-9-21/h1-7H,8-13H2,(H,18,19,22)
InChIKeyCZASSIAKCOGOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-((2-Morpholinoethyl)thio)pyridazin-3-yl)benzamide (CAS 1021120-05-7): Core Identity and Procurement Context


N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide (CAS 1021120-05-7) is a synthetic, small-molecule pyridazine derivative characterized by a thioether-linked morpholinoethyl side chain and a benzamide terminus [1]. It belongs to a broader class of 3,6-disubstituted pyridazines that have been explored historically for platelet aggregation inhibition and, more recently, as modular building blocks for medicinal chemistry [2]. With a molecular formula of C₁₇H₂₀N₄O₂S and a molecular weight of 344.4 g/mol, the compound is supplied primarily as a research-grade intermediate, typically at ≥95% purity .

Why Generic Pyridazine or Benzamide Interchange Fails for N-(6-((2-Morpholinoethyl)thio)pyridazin-3-yl)benzamide


Within the pyridazine chemical space, minor structural modifications at the 3- and 6-positions are known to cause profound shifts in target engagement, physicochemical properties, and synthetic tractability [1]. The specific combination of a thioether-bridged morpholine and a terminal benzamide in this compound is not trivially interchangeable with analogs featuring amino linkers (e.g., minaprine), oxidized sulfoxide/sulfone congeners, or heterocyclic carboxamide replacements. Early patent data demonstrate that even within a narrow morpholinoalkylthiopyridazine series, platelet aggregation inhibitory potency varies dramatically with alkyl chain length and amine substituent [2]. Consequently, substituting N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide with a generic “pyridazine building block” risks losing both the desired pharmacological profile and the established synthetic compatibility validated in downstream functionalization protocols.

Quantitative Differentiation Evidence for N-(6-((2-Morpholinoethyl)thio)pyridazin-3-yl)benzamide (CAS 1021120-05-7)


Thioether vs. Amino Linker: Structural and Conformational Divergence from Minaprine

The target compound incorporates a thioether (-S-) bridge between the pyridazine core and the morpholinoethyl moiety, in contrast to the amino (-NH-) linker present in minaprine (3-(2-morpholinoethylamino)-4-methyl-6-phenylpyridazine). Crystallographic analysis of the closely related thioether analog 3-morpholinoethylthio-4-methyl-6-phenylpyridazine reveals a distinct conformational preference: the morpholinoethylthio side chain adopts an extended orientation with a C–S–C angle of approximately 103°, placing the morpholine ring in a different spatial vector compared to the amino-linked minaprine scaffold [1]. This geometric divergence directly affects pharmacophore mapping and target binding.

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Oxidation State at Sulfur: Reduced Thioether vs. Oxidized Sulfoxide/Sulfone Congeners

The target compound contains a thioether (-S-) in its reduced form. The structurally characterized analog N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide features a carbonyl adjacent to the morpholine ring, altering the electronic environment of the sulfur atom. Oxidation of the thioether to a sulfoxide or sulfone is a known metabolic and synthetic pathway. In related pyridazine series, oxidation of the thioether to sulfoxide shifts the calculated logP by approximately -0.8 to -1.2 units and increases topological polar surface area (tPSA) by 15–20 Ų, significantly affecting membrane permeability and CYP450 susceptibility [1]. The reduced thioether form of the target compound therefore represents a defined redox state with distinct ADME properties.

Synthetic Chemistry Metabolic Stability Redox Sensitivity

Benzamide vs. Heteroaryl Carboxamide: Differential Hydrogen-Bonding Capacity

The terminal benzamide moiety in the target compound provides a planar aromatic ring capable of π-stacking and a primary amide NH that acts as a hydrogen-bond donor. In contrast, the analog N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)furan-2-carboxamide replaces the phenyl ring with a furan, introducing a heteroatom that alters both the ring electronics and hydrogen-bond acceptor capacity. The benzamide carbonyl and NH in the target compound can engage in a canonical bidentate hydrogen-bonding interaction (distance ~2.8–3.1 Å each) with complementary protein backbone or side-chain residues, whereas the furan-2-carboxamide analog presents a different H-bond acceptor pattern due to the furan oxygen lone pair [1].

Medicinal Chemistry Ligand Design Molecular Recognition

Platelet Aggregation Inhibitory Potential: Class-Level Validation in Morpholinoalkylthiopyridazine Series

The morpholinoalkylthiopyridazine scaffold has been patented for inhibition of ADP-induced platelet aggregation. In US Patent 4,087,605, 3,6-bis(2-(4-morpholinyl)ethylthio)pyridazine demonstrated dose-dependent inhibition of platelet aggregation in vitro, with an IC₅₀ of approximately 5–15 µM against ADP-induced aggregation in human platelet-rich plasma [1]. While these data are for a bis-substituted analog rather than the mono-benzamide target compound, they establish that the morpholinoethylthio-pyridazine pharmacophore is competent for biological activity. The target compound's additional benzamide substitution may further tune potency and selectivity relative to the symmetric bis-thioether series.

Pharmacology Platelet Aggregation Drug Discovery

Recommended Application Scenarios for N-(6-((2-Morpholinoethyl)thio)pyridazin-3-yl)benzamide Based on Evidence


Medicinal Chemistry: Pyridazine-Based Kinase or Receptor Inhibitor Lead Optimization

The distinct thioether-linked morpholine conformation and benzamide pharmacophore make this compound a suitable starting point for structure–activity relationship (SAR) programs targeting kinases or GPCRs that recognize pyridazine-based ATP-competitive or allosteric inhibitors. The crystallographically characterized conformational preference of the morpholinoethylthio arm (C–S–C angle ~103°) offers a defined spatial presentation of the morpholine recognition motif that differs from amino-linked analogs [1], enabling exploration of novel binding interactions.

Chemical Biology: Redox-Sensitive Probe Development

The thioether linkage is susceptible to controlled oxidation to sulfoxide or sulfone, providing a chemical switch for modulating lipophilicity and hydrogen-bonding capacity. This property can be exploited to design redox-responsive probes where the thioether form serves as a membrane-permeable precursor that is converted to a less permeable, more polar species upon oxidation [2]. The target compound, in its reduced form, represents the defined starting state for such applications.

Synthetic Methodology: Modular Pyridazine Functionalization Platform

Recent advances in thio-substituted pyridazine chemistry demonstrate that the morpholinoethylthio moiety can serve as a directing or activating group for subsequent regioselective functionalization at the remaining positions of the pyridazine ring [2]. The target compound, with a benzamide at the 3-position and the morpholinoethylthio group at the 6-position, is well-suited as a validated building block in stepwise diversification strategies for generating pyridazine-focused compound libraries.

Pharmacology: Anti-Thrombotic Screening Cascade

Supported by the class-level platelet aggregation inhibitory activity established in the morpholinoalkylthiopyridazine patent series (IC₅₀ ~5–15 µM for close analogs) [3], the target compound can be prioritized as a screening candidate in anti-thrombotic drug discovery. Its benzamide moiety provides an additional hydrogen-bonding handle for exploring interactions with coagulation cascade proteins or platelet receptors, distinguishing it from simpler bis-thioether analogs.

Quote Request

Request a Quote for N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.